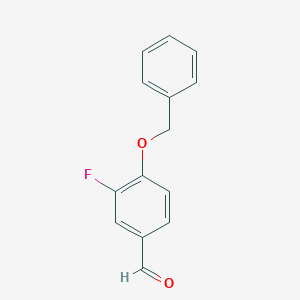

4-(Benzyloxy)-3-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPCUBUGXLMORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621029 | |

| Record name | 4-(Benzyloxy)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175968-61-3 | |

| Record name | 3-Fluoro-4-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175968-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 4 Benzyloxy 3 Fluorobenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site of reactivity in 4-(Benzyloxy)-3-fluorobenzaldehyde, readily undergoing nucleophilic addition and condensation reactions, as well as oxidation and reduction.

Nucleophilic Addition Reactions

The carbon atom of the carbonyl group in an aldehyde is electrophilic and thus susceptible to attack by nucleophiles. pressbooks.pubyoutube.com This fundamental reactivity is observed in this compound. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. pressbooks.pubyoutube.com

Aromatic aldehydes, such as benzaldehyde (B42025) derivatives, are generally less reactive in nucleophilic additions compared to aliphatic aldehydes. This is due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. pressbooks.pub In the case of this compound, the electronic effects of the substituents on the ring further modulate this reactivity.

Condensation Reactions and Schiff Base Formation

Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. shodhsagar.comnih.gov This reaction is a cornerstone of organic synthesis and is applicable to this compound. The process initiates with the nucleophilic attack of the primary amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. shodhsagar.com This intermediate then dehydrates to yield the final imine product. youtube.com

The formation of Schiff bases from substituted benzaldehydes is a widely utilized synthetic strategy. For instance, the reaction of 3-(benzyloxy)aniline with 4-fluorobenzaldehyde (B137897) in the presence of a reducing agent can yield N-(4-fluorobenzyl)-3-(benzyloxy)aniline. vulcanchem.com Similarly, chalcones, which are precursors to flavonoids and other biologically active molecules, can be synthesized through the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone. jst.go.jpresearchgate.net The reactivity of this compound in such condensation reactions is influenced by the electronic nature of its substituents.

Oxidation and Reduction Pathways

The aldehyde functional group can be both oxidized to a carboxylic acid and reduced to a primary alcohol.

Oxidation: The oxidation of aromatic aldehydes to their corresponding carboxylic acids is a common transformation. Various oxidizing agents can be employed for this purpose. For example, the oxidation of substituted 4-fluorobenzaldehydes has been a key step in the synthesis of radiolabeled compounds like 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. acs.org Interestingly, tetrabutylammonium (B224687) fluoride (B91410) (TBAF), often used as a nucleophilic fluorinating agent, has been observed to oxidize aromatic aldehydes to benzoic acids. lookchemmall.comresearchgate.net This reaction is believed to proceed through a mechanism distinct from the Cannizzaro reaction, as evidenced by the differing amounts of acid and alcohol formed. lookchemmall.comresearchgate.net

Reduction: The reduction of the aldehyde group in this compound to a primary alcohol can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). tsijournals.com For instance, the reduction of 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol can be accomplished using a polyethyleneimine nanocatalyst functionalized with nano-cerium methoxy (B1213986) borohydride. tsijournals.com In a broader context, the hydroboration of aldehydes using catalysts like benzyloxy-benzo-1,3,2-diazaarsole has also been shown to be an effective reduction method. cardiff.ac.uk A patent describes the reduction of a fluorobenzaldehyde derivative using sodium borohydride in methanol (B129727). google.com

Aromatic Reactivity and Substitution Patterns

The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the electronic properties of the attached fluorine and benzyloxy groups.

Influence of Electronic Effects of Fluorine and Benzyloxy Groups

Benzyloxy Group: The oxygen atom of the benzyloxy group (-OCH2Ph) has lone pairs of electrons that it can donate to the aromatic ring via resonance (+M effect). This effect increases the electron density of the ring, making it more susceptible to electrophilic attack. The benzyloxy group is therefore considered an activating group and an ortho, para-director. vulcanchem.com

In this compound, the combined electronic influences of the fluorine and benzyloxy groups, along with the aldehyde group (which is a deactivating, meta-directing group), will determine the regioselectivity of electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Potentials

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the context of fluorinated benzaldehydes, the fluorine atom can act as a leaving group in SNAr reactions. For instance, the synthesis of 4-fluorobenzaldehyde itself can be achieved via the SNAr reaction of 4-nitrobenzaldehyde (B150856) with a fluoride source like TBAF. lookchemmall.com Studies have shown that di- and tri-fluorine-substituted benzaldehydes can undergo SNAr where a fluorine atom is substituted by a methoxy group when the reaction is carried out in methanol. ebyu.edu.tr

The potential for SNAr on this compound would depend on the reaction conditions and the nucleophile used. The presence of the electron-withdrawing aldehyde group could activate the ring towards nucleophilic attack. While the benzyloxy group is generally electron-donating, the fluorine atom at the 3-position could potentially be displaced by a strong nucleophile under suitable conditions. The cation radical-accelerated nucleophilic aromatic substitution, which allows for the use of benzyloxy groups as nucleofuges, represents an advanced strategy that could potentially be applied. science.gov

Derivatives and Analogues of 4 Benzyloxy 3 Fluorobenzaldehyde

Design Principles for Structural Modification

The design of new analogues based on the 4-(benzyloxy)-3-fluorobenzaldehyde scaffold is a rational process involving targeted alterations at three primary locations: the benzyloxy moiety, the halogen substituent, and the aldehyde functional group.

The fluorine atom at the 3-position is a key feature, influencing the electronic environment of the aromatic ring through its strong electron-withdrawing inductive effect. A common design principle is the exploration of other halogen substitutions (e.g., chlorine, bromine, iodine) at this or other positions. nih.govdntb.gov.ua The choice of halogen can fine-tune the molecule's properties, as different halogens vary in size, electronegativity, and their ability to participate in halogen bonding. dntb.gov.ua The position of the halogen is also critical, as isomers can exhibit distinct chemical and physical characteristics. wikipedia.org For example, the synthesis of 2-, 3-, and 4-iodobenzoic acid hydrazides allows for a systematic study of positional isomerism. nih.gov

The aldehyde group is the most versatile site for functionalization due to the electrophilicity of its carbonyl carbon. It serves as a synthetic handle for constructing a vast library of derivatives. The primary strategy involves condensation reactions with various nucleophiles. wikipedia.org Reaction with hydrazines or substituted hydrazines yields hydrazones, while reaction with thiosemicarbazides produces thiosemicarbazones. mdpi.comvjs.ac.vn Another major pathway is the base-catalyzed Claisen-Schmidt condensation with acetophenones or other methyl ketones, which elongates the carbon skeleton to form α,β-unsaturated carbonyl systems, most notably chalcones. univ-ovidius.roijarsct.co.in These transformations convert the simple aldehyde into more complex and functionally diverse moieties.

Synthesis and Characterization of Diverse Chemical Libraries

Building upon the aforementioned design principles, diverse chemical libraries have been synthesized from this compound and its analogues. These efforts focus on creating collections of related compounds for further study.

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, represent a significant class of derivatives synthesized from benzaldehyde (B42025) precursors. The most common synthetic route is the Claisen-Schmidt condensation, an aldol (B89426) condensation between a benzaldehyde and an acetophenone. ijarsct.co.in This reaction is typically performed under basic conditions, using catalysts such as sodium hydroxide (B78521) in ethanol (B145695) or piperidine (B6355638) in methanol (B129727). univ-ovidius.roresearchgate.net

A study detailed the synthesis of eight chalcone (B49325) analogues starting from 4-(benzyloxy)benzaldehyde (B125253) and various acetophenones or heteroaryl methyl ketones. univ-ovidius.roresearchgate.net Five of the chalcones were prepared using a classical approach with NaOH as the catalyst, while three were synthesized using piperidine. univ-ovidius.roresearchgate.net The structures of the resulting α,β-unsaturated enones were confirmed by NMR spectroscopy. univ-ovidius.ro

Table 1: Examples of Synthesized Chalcone Derivatives from Benzyloxybenzaldehyde Analogues

| Aldehyde Precursor | Ketone Precursor | Catalyst | Resulting Chalcone Derivative | Reference |

|---|---|---|---|---|

| 4-(Benzyloxy)benzaldehyde | 2'-Nitroacetophenone | NaOH | (E)-1-(2-nitrophenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | univ-ovidius.roresearchgate.net |

| 4-(Benzyloxy)benzaldehyde | 4-Acetylbenzonitrile | NaOH | (E)-4-(3-(4-(benzyloxy)phenyl)acryloyl)benzonitrile | univ-ovidius.roresearchgate.net |

| 4-(Benzyloxy)benzaldehyde | 1-(Furan-2-yl)ethanone | NaOH | (E)-3-(4-(benzyloxy)phenyl)-1-(furan-2-yl)prop-2-en-1-one | univ-ovidius.ro |

| 4-(Benzyloxy)benzaldehyde | 3-Acetylcoumarin | Piperidine | (E)-3-(3-(4-(benzyloxy)phenyl)acryloyl)-2H-chromen-2-one | univ-ovidius.ro |

This is an interactive table. You can sort and filter the data.

Hydrazone and thiosemicarbazone derivatives are readily synthesized through the condensation of an aldehyde with a suitable hydrazine (B178648) or thiosemicarbazide, respectively. nih.govbhu.ac.in These reactions typically involve refluxing the reactants in an alcoholic solvent, sometimes with the addition of an acid catalyst. mdpi.comresearchgate.net

For example, 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC) was synthesized by refluxing an ethanolic solution of 4-(benzyloxy)benzaldehyde and 4-methyl-3-thiosemicarbazide for approximately 4.5 hours. mdpi.com The resulting ligand and its metal complexes were thoroughly characterized using elemental analysis, FT-IR, mass spectrometry, and NMR spectroscopy. mdpi.comdntb.gov.ua Similarly, a variety of hydrazones have been synthesized by reacting substituted benzoic acid hydrazides with different aromatic aldehydes. nih.govnih.gov

Table 2: Examples of Synthesized Hydrazone and Thiosemicarbazone Derivatives

| Aldehyde Precursor | Hydrazine/Thiosemicarbazide Precursor | Solvent | Resulting Derivative | Reference |

|---|---|---|---|---|

| 4-(Benzyloxy)benzaldehyde | 4-Methyl-3-thiosemicarbazide | Ethanol | 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone | mdpi.com |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | 4-Fluorobenzoic acid hydrazide | Acetonitrile (B52724) | 4-fluoro-N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | nih.gov |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | 4-Bromobenzoic acid hydrazide | Acetonitrile | 4-bromo-N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | nih.gov |

| p-Fluorobenzaldehyde | Thiosemicarbazide | Not Specified | p-Fluorobenzaldehyde thiosemicarbazone | researchgate.net |

This is an interactive table. You can sort and filter the data.

These synthetic strategies provide access to large and varied chemical libraries, enabling a systematic exploration of structure-activity relationships for derivatives of this compound.

Isoxazole (B147169) and Other Heterocyclic Compounds

The synthesis of isoxazole derivatives from this compound typically proceeds through a chalcone intermediate. This method leverages the Claisen-Schmidt condensation, a robust reaction for forming carbon-carbon bonds.

First, this compound is reacted with an appropriate ketone, such as a substituted acetophenone, in the presence of a base (e.g., potassium hydroxide in ethanol). This condensation reaction forms an α,β-unsaturated ketone, known as a chalcone. The specific structure of the resulting chalcone depends on the ketone used.

Subsequently, the chalcone intermediate undergoes a cyclization reaction with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in an alkaline medium. sigmaaldrich.com This step involves a nucleophilic addition of the hydroxylamine to the enone system, followed by intramolecular cyclization and dehydration to form the stable five-membered isoxazole ring. This approach is a widely used and effective method for synthesizing 3,5-disubstituted isoxazoles. sigmaaldrich.combhu.ac.in

The chalcone derived from this compound can also serve as a precursor for other heterocyclic systems. For instance, reaction with aminothiophenol can yield benzothiazepine (B8601423) derivatives, and cyclocondensation with reagents like malononitrile (B47326) can lead to the formation of substituted pyridines. organic-chemistry.org

| Starting Material | Reagent(s) | Intermediate/Product Class | Key Reaction Type |

|---|---|---|---|

| This compound | Acetophenone derivative, Base (e.g., KOH) | Chalcone | Claisen-Schmidt Condensation |

| Chalcone Intermediate | Hydroxylamine hydrochloride (NH₂OH·HCl), Base | Isoxazole | Cyclocondensation |

| Chalcone Intermediate | 2-Aminobenzenethiol, Acid (e.g., HCl) | Benzothiazepine | Cyclocondensation |

| Chalcone Intermediate | Malononitrile, Base (e.g., Sodium methoxide) | Pyridine | Michael Addition/Cyclization |

Benzyltetrahydroisoquinoline and Pyranochromene Scaffolds

Benzyltetrahydroisoquinoline (BTHIQ) Scaffolds: this compound is a valuable building block for the synthesis of benzyltetrahydroisoquinoline (BTHIQ) alkaloids, a class of compounds with a broad range of biological activities. rsc.orgbohrium.com Two primary synthetic routes utilizing this aldehyde are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction: This reaction provides a direct method for synthesizing the tetrahydroisoquinoline core. It involves the condensation of a β-arylethylamine (e.g., phenethylamine (B48288) or dopamine) with an aldehyde, in this case, this compound. researchgate.net The reaction is typically catalyzed by an acid and proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic cyclization to form the BTHIQ skeleton. researchgate.netwikipedia.org The choice of the β-arylethylamine determines the substitution pattern on one part of the final molecule, while the substituted benzaldehyde defines the benzyl (B1604629) moiety attached at the C1 position.

Bischler-Napieralski Reaction: This is an alternative, two-step approach. First, the this compound would be oxidized to its corresponding carboxylic acid, which is then converted to a phenylacetic acid derivative. This acid is coupled with a β-arylethylamine to form a β-arylethylamide. In the second step, this amide undergoes an acid-catalyzed cyclodehydration using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline (B110456) intermediate. semanticscholar.orgnih.gov Subsequent reduction of this intermediate yields the final benzyltetrahydroisoquinoline product. rsc.org

Pyranochromene Scaffolds: Pyranochromene derivatives can be synthesized using this compound through multi-component reactions (MCRs). A common strategy involves the one-pot condensation of an aromatic aldehyde, an active methylene (B1212753) compound (like malononitrile), and a suitable phenol (B47542) derivative (such as 4-hydroxycoumarin (B602359) or dimedone). This reaction often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting product then undergoes a Michael addition with the phenol derivative, followed by intramolecular cyclization and dehydration to construct the final pyranochromene framework. Catalysts for this reaction can range from basic amines to nanoparticles, and the conditions can often be optimized to be environmentally benign.

| Target Scaffold | Key Reaction | Role of this compound | Other Key Reagents |

|---|---|---|---|

| Benzyltetrahydroisoquinoline (BTHIQ) | Pictet-Spengler | Aldehyde source for condensation and cyclization | β-Arylethylamine, Acid catalyst |

| Benzyltetrahydroisoquinoline (BTHIQ) | Bischler-Napieralski | Precursor to the phenylacetic acid component of the amide | β-Arylethylamide, Dehydrating agent (POCl₃) |

| Pyranochromene | Multi-component Reaction (Knoevenagel/Michael) | Aldehyde component for initial condensation | Active methylene compound (e.g., malononitrile), Phenol derivative (e.g., 4-hydroxycoumarin) |

Structure-Reactivity Relationships in Derived Compounds

The specific substituents on the this compound precursor—the fluoro group at the 3-position and the benzyloxy group at the 4-position—are carried into the final heterocyclic products, where they can significantly influence the compound's chemical properties and biological activity.

In isoxazole derivatives , the electronic nature of the substituents on the appended phenyl rings is crucial for their biological function.

Fluorine Atom: The presence of a fluorine atom, an electron-withdrawing group, can impact the molecule's acidity, lipophilicity, and metabolic stability. In structure-activity relationship (SAR) studies of various isoxazole-containing compounds, electron-withdrawing groups like fluorine have been shown to be significant for modulating activities such as anticancer and antioxidant effects. For instance, the introduction of a fluoro substituent can alter the electronic distribution within the molecule, potentially enhancing its binding affinity to biological targets.

Benzyloxy Group: The large, relatively lipophilic benzyloxy group can influence the molecule's solubility and its ability to cross cell membranes. It can also participate in steric interactions within a receptor's binding pocket, which can either enhance or diminish biological activity depending on the specific target.

For benzyltetrahydroisoquinoline (BTHIQ) alkaloids , SAR studies have demonstrated that the substitution pattern on both the tetrahydroisoquinoline core and the C1-benzyl moiety is critical for their biological profile, which includes antitumor, antibacterial, and anti-parasitic activities. rsc.orgbohrium.com

The 3-fluoro and 4-benzyloxy substituents on the benzyl ring can modulate the molecule's interaction with target enzymes or receptors. The fluorine can form hydrogen bonds and alter the electrostatic potential of the ring, while the benzyloxy group provides a large hydrophobic domain that can be crucial for binding.

The stereochemistry at the C1 position, which is established during the cyclization reaction, is also a key determinant of bioactivity. Different stereoisomers often exhibit markedly different potencies, as seen in studies of BTHIQs against parasites like Leishmania infantum. rsc.org

| Substituent | Property | Potential Impact on Biological Activity | Derived Scaffold Example |

|---|---|---|---|

| 3-Fluoro Group | Electron-withdrawing, increases lipophilicity, potential for H-bonding | Can enhance metabolic stability and receptor binding affinity. Often associated with improved potency in anticancer and antioxidant agents. | Isoxazoles, BTHIQs |

| 4-Benzyloxy Group | Bulky, lipophilic, ether linkage | Provides a hydrophobic region for binding interactions. Can improve membrane permeability. Its size can introduce selectivity for specific biological targets. | Isoxazoles, BTHIQs |

Applications of 4 Benzyloxy 3 Fluorobenzaldehyde in Advanced Organic Synthesis

Utility as a Key Building Block for Complex Molecules

The strategic placement of its functional groups makes 4-(Benzyloxy)-3-fluorobenzaldehyde a key starting material for constructing intricate molecular architectures. patsnap.comsigmaaldrich.com As a building block, its utility stems from the predictable reactivity of the aldehyde and the robust nature of the benzyloxy protecting group. google.combldpharm.com

The aldehyde functional group is particularly versatile, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including:

Wittig Reaction: To form alkenes.

Grignard and Organolithium Additions: To generate secondary alcohols.

Reductive Amination: To produce substituted benzylamines. orientjchem.org

Condensation Reactions: With active methylene (B1212753) compounds to form chalcones and other intermediates.

Oxidation: To form the corresponding benzoic acid.

Reduction: To yield the benzyl (B1604629) alcohol.

The presence of the fluorine atom ortho to the aldehyde and meta to the benzyloxy group influences the reactivity of the aromatic ring, while the benzyloxy group itself can be cleaved under specific conditions (e.g., hydrogenolysis) to reveal a hydroxyl group, providing another point for molecular modification. This latent functionality is a key feature in multi-step syntheses, allowing for the late-stage introduction of new functional groups.

Role as a Versatile Intermediate in Pharmaceutical Synthesis

The structural motifs present in this compound are of significant interest in medicinal chemistry. chemscene.com Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The benzyloxy-phenyl group is also a common feature in various biologically active compounds.

Precursor in the Synthesis of Specific Drug Scaffolds

This aldehyde is a precursor for creating complex molecular scaffolds that form the core of potential therapeutic agents. A notable example is its utility in forming biphenyl (B1667301) and heterocyclic structures. For instance, research into novel antibacterial agents has utilized closely related fluorinated benzaldehyde (B42025) derivatives to construct complex biphenyl carbaldehydes, which are then elaborated into inhibitors of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI). orientjchem.orgresearchgate.net The FabI enzyme is a crucial component of the bacterial fatty acid synthesis (FAS-II) pathway, making it an attractive target for new antibiotics. researchgate.netnih.gov The synthesis often involves a Suzuki coupling reaction to create the central biphenyl core, followed by further modifications of the aldehyde group. orientjchem.org

Intermediate for Active Pharmaceutical Ingredient Analogues (e.g., Lapatinib, Ezetimibe)

While the structure of this compound bears resemblance to fragments of certain commercial drugs, it is crucial to distinguish it from the actual intermediates used in their synthesis.

Lapatinib: The synthesis of the anticancer drug Lapatinib requires the intermediate 3-chloro-4-(3-fluorobenzyloxy)aniline. google.comrsc.org In this key intermediate, the fluorine atom is located on the benzyl ring of the benzyloxy group, not on the aniline-bearing phenyl ring as would be derived from this compound.

Ezetimibe: The synthesis of the cholesterol-lowering drug Ezetimibe involves intermediates derived from 4-fluorobenzaldehyde (B137897) and a β-lactam ring, but not from this compound. patsnap.comgoogle.comnih.gov

However, this compound is a valuable intermediate for producing analogues of active pharmaceutical ingredients (APIs). Its structure allows chemists to systematically modify known drug scaffolds to explore structure-activity relationships (SAR) and develop new drug candidates with potentially improved properties. A prominent example is in the development of novel FabI inhibitors for treating resistant bacterial infections, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Derived Scaffold | Target | Therapeutic Area | Key Synthetic Step | Reference |

|---|---|---|---|---|

| (3′-Benzyloxy)-3-fluoro-5-(piperazin-1-yl)-[1,1′-biphenyl]carbaldehyde Derivatives | Enoyl-ACP Reductase (FabI) | Antibacterial | Suzuki Coupling, Reductive Amination | orientjchem.org |

| N-Benzylanilines | Enoyl-ACP Reductase (FabI) | Antibacterial (MRSA) | Reductive Amination of Schiff Bases | nih.gov |

Applications in Specialty Chemical Production

Beyond pharmaceuticals, aromatic aldehydes are foundational materials in the broader chemical industry.

Dyes and Pigments

Aromatic aldehydes are common precursors in the synthesis of various dye classes. For example, they can undergo condensation reactions with aniline (B41778) derivatives or other aromatic compounds to form Schiff bases and stilbenes, many of which are highly colored. However, while fluorinated benzaldehydes are used in the synthesis of some modern dyes, specific, large-scale applications of this compound for the production of commercial dyes or pigments are not widely documented in publicly available literature.

Agrochemical Intermediates

The synthesis of many pesticides and herbicides involves intermediates derived from functionalized aromatic compounds. Benzaldehydes can be converted into active ingredients through the formation of oximes, hydrazones, or other heterocyclic systems common in agrochemical design. Despite this general utility, specific examples detailing the use of this compound as a key intermediate in the production of commercial agrochemicals are not extensively reported.

Integration into Material Science Research

Polymer and Oligomer Synthesis

The synthesis of polymers and oligomers often relies on the versatile reactivity of monomers to build extended chains with specific functionalities. Benzaldehyde derivatives, for instance, can participate in various polymerization reactions, including polycondensation and addition reactions, to form a wide range of polymers such as poly(azomethine)s, polyamides, and polyesters. The aldehyde functional group is key to these transformations.

Development of New Composite Materials

Theoretically, this compound could be used as a surface modification agent for reinforcing fillers or as an additive to the polymer matrix. Its polarity and potential for intermolecular interactions could enhance the compatibility between organic and inorganic components within a composite material. Nevertheless, there is a notable absence of published research that specifically investigates the application of this compound in the development of new composite materials. Therefore, no data on the performance enhancements or specific properties of composites incorporating this compound can be presented.

While the foundational chemistry of this compound suggests its potential as a valuable component in materials science, further dedicated research is required to explore and substantiate its role in the synthesis of novel polymers, oligomers, and composite materials.

Spectroscopic Data for this compound Not Publicly Available

A thorough investigation into public scientific databases and chemical supplier information has revealed a lack of available experimental or predicted spectroscopic data for the chemical compound This compound . Despite its commercial availability for research purposes, detailed analytical characterization using standard methodologies such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy does not appear to be published in accessible literature or databases.

Efforts to obtain data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FTIR analyses—essential for the structural elucidation and verification of the compound—did not yield specific results for this compound. Searches for two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC), which provide further detailed structural insights, were also unsuccessful.

While spectroscopic data for structurally related compounds, such as 4-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-benzyloxybenzaldehyde, are readily available, this information is not directly applicable for the precise characterization of the target molecule. The unique electronic environment created by the combination of the benzyloxy and fluoro substituents at the specified positions on the benzaldehyde ring system would result in distinct spectral patterns.

Chemical suppliers, such as Sigma-Aldrich, list this compound in their catalogs but explicitly state that analytical data is not collected for this particular product. This indicates that while the compound is synthesized and sold, comprehensive spectroscopic characterization has either not been performed or has not been made publicly available by the manufacturers or subsequent researchers.

Furthermore, searches for computationally predicted spectroscopic data from readily accessible online databases and prediction software also failed to provide a reliable and comprehensive dataset for this compound. Generating accurate predicted spectra typically requires specialized software and is dependent on the quality of the computational models used.

Consequently, due to the absence of the necessary foundational scientific data, it is not possible to provide a detailed and accurate article on the advanced spectroscopic and analytical characterization of this compound as requested. The creation of data tables and a thorough discussion of research findings are precluded by the unavailability of this primary information in the public domain.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational and Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For 4-(Benzyloxy)-3-fluorobenzaldehyde, the UV-Vis spectrum is anticipated to exhibit characteristic absorption bands arising from the π → π* and n → π* electronic transitions within its aromatic rings and carbonyl group.

The benzaldehyde (B42025) moiety, the benzyloxy group, and the fluorine substituent all influence the electronic structure and thus the UV-Vis absorption profile. The benzene (B151609) rings contain π electrons that can be excited to higher energy π* orbitals, typically resulting in strong absorption bands in the UV region. The carbonyl group of the aldehyde possesses non-bonding (n) electrons on the oxygen atom, which can be excited to a π* orbital, leading to a weaker absorption band at a longer wavelength.

Based on data for structurally similar compounds, the expected UV-Vis absorption maxima for this compound in a common solvent like ethanol (B145695) or methanol (B129727) are presented in the table below. These values are estimations and can be influenced by solvent polarity and pH.

| Expected UV-Vis Absorption Data for this compound | | :--- | :--- | | Electronic Transition | Expected Wavelength (λmax, nm) | | π → π* (Benzene Ring) | ~200-220 | | π → π* (Benzoyl System) | ~250-280 | | n → π* (Carbonyl Group) | ~300-330 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₁₄H₁₁FO₂.

| Calculated HRMS Data for this compound | | :--- | :--- | | Molecular Formula | C₁₄H₁₁FO₂ | | Calculated Monoisotopic Mass | 230.0743 g/mol |

An experimental HRMS measurement would be expected to yield a value extremely close to this calculated mass, confirming the elemental formula of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or as a deprotonated molecule [M-H]⁻ in negative ion mode. The expected m/z values are detailed in the following table.

| Expected ESI-MS Data for this compound | | :--- | :--- | | Ionization Mode | Expected Ion | Expected m/z | | Positive | [M+H]⁺ | 231.0822 | | Negative | [M-H]⁻ | 229.0664 |

The fragmentation pattern in ESI-MS/MS would likely involve the cleavage of the benzylic ether bond, which is a common fragmentation pathway for such compounds. This would result in the formation of a stable benzyl (B1604629) cation (m/z 91) or a fluorinated benzaldehyde radical cation.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

For 4-(Benzyloxy)benzaldehyde (B125253), crystallographic studies have revealed an orthorhombic crystal system. nih.gov It is plausible that this compound would also crystallize in a similar system. The presence of the fluorine atom may introduce subtle changes in the intermolecular interactions, potentially influencing the crystal packing.

| Crystallographic Data for the Analogous Compound 4-(Benzyloxy)benzaldehyde nih.gov | | :--- | :--- | | Crystal System | Orthorhombic | | Space Group | Pna2₁ | | a (Å) | 11.4772 (11) | | b (Å) | 12.9996 (12) | | c (Å) | 7.2032 (6) | | Volume (ų) | 1074.71 (17) |

A full single-crystal XRD analysis of this compound would provide precise bond lengths, bond angles, and details of the intermolecular forces, such as hydrogen bonding and π-π stacking, that govern its solid-state structure.

Microscopic and Thermal Analysis Techniques

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology and topography of a sample at high magnification. For a solid sample of this compound, SEM analysis would reveal the shape, size, and surface features of its crystalline or amorphous particles.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure changes in the physical and chemical properties of materials as a function of increasing temperature in a controlled atmosphere. mt.comalfa-chemistry.comlibretexts.org For this compound, TGA provides crucial information about its thermal stability and decomposition profile.

In a typical TGA experiment, a small sample of the compound is placed in a high-precision balance located inside a furnace. etamu.edu The furnace temperature is increased at a constant rate, and the sample's mass is continuously monitored. The resulting data is plotted as mass versus temperature, known as a TGA curve.

Table 1: Hypothetical TGA Data Points for this compound

| Parameter | Description | Expected Observation |

|---|---|---|

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | A sharp decrease in the TGA curve, indicating the start of thermal breakdown. |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is maximal. This is determined from the peak of the derivative TGA (DTG) curve. | Indicates the point of most rapid decomposition. |

| Residual Mass | The percentage of mass remaining at the end of the analysis at a high temperature (e.g., 800 °C). | Provides information on the formation of non-volatile residues, if any. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the separation, identification, and purification of compounds. For this compound, techniques such as Thin Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of chemical reactions and to quickly assess the purity of a compound. wvu.edu In the analysis of this compound, TLC is used to determine the number of components in a sample and to select an appropriate solvent system for column chromatography.

The stationary phase is typically a thin layer of silica (B1680970) gel coated on a glass or aluminum plate. A small spot of the compound, dissolved in a volatile solvent, is applied near the bottom of the plate. wpmucdn.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the compound with it. wpmucdn.com The separation is based on the differential partitioning of the compound between the polar stationary phase and the less polar mobile phase.

A common mobile phase for aromatic aldehydes is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). wvu.edu The polarity of the mobile phase is adjusted by changing the ratio of the two solvents to achieve optimal separation. The position of the compound on the developed plate is identified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For effective separation, an Rf value between 0.2 and 0.6 is generally desired.

Table 2: Typical TLC Parameters for this compound

| Parameter | Description/Value |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1 ratios) wvu.edu |

| Visualization | UV light (254 nm) or staining with an appropriate agent (e.g., potassium permanganate). |

| Expected Rf | Rf value increases with increasing polarity of the mobile phase (higher ethyl acetate content). |

Column Chromatography

Column chromatography is a preparative technique used to purify chemical compounds from mixtures. orgsyn.org It operates on the same principles as TLC but on a much larger scale, allowing for the isolation of gram quantities of material. For this compound, flash column chromatography using silica gel as the stationary phase is a standard purification method following its synthesis. chemicalbook.comchemspider.com

The choice of eluent (mobile phase) for column chromatography is guided by prior TLC analysis. A solvent system that provides an Rf value of approximately 0.2-0.3 for the desired compound on a TLC plate is often a good starting point for the column separation. rochester.edu The crude product is loaded onto the top of the silica gel column, and the eluent is passed through the column under pressure. orgsyn.org Components of the mixture separate based on their affinity for the stationary phase, with less polar compounds typically eluting first. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Table 3: General Column Chromatography Parameters for Purifying this compound

| Parameter | Description/Value |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | A gradient or isocratic system of n-hexane and ethyl acetate, optimized based on TLC results. chemicalbook.combeilstein-journals.org |

| Loading Method | The crude compound is dissolved in a minimal amount of solvent and applied to the column, or adsorbed onto a small amount of silica gel (dry loading). rochester.edu |

| Fraction Analysis | TLC is used to monitor the composition of collected fractions. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation, identification, and quantification of compounds. It is used for the precise determination of the purity of this compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of substituted benzaldehydes. researchgate.net In this technique, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

A sample solution is injected into the HPLC system and is carried by the mobile phase through the packed column. The separation mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. Compounds with higher hydrophobicity are retained longer on the column. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. Due to the presence of aromatic rings, this compound can be readily detected using a UV-Vis detector. epa.gov

Table 4: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Description/Value |

|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Gradient elution with Acetonitrile (Solvent A) and Water (Solvent B). |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis detection at a wavelength around 254 nm. |

| Injection Volume | 10 µL |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a compound like 4-(Benzyloxy)-3-fluorobenzaldehyde, modeling can predict its three-dimensional conformation, which is crucial for understanding its interactions with other molecules.

While specific molecular docking studies for this compound are not extensively detailed in the reviewed literature, the application of this technique to structurally related compounds highlights its potential utility. Docking simulations are employed to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. For instance, preliminary docking studies have been conducted on derivatives of 4-(benzyloxy)phenol, a precursor to the title compound, to elucidate their interaction mechanisms with biological targets like acetyl-CoA carboxylase (ACC). nih.gov Similarly, docking simulations for related benzaldehyde (B42025) derivatives have been used to guide the optimization of hydrophobic interactions with kinase ATP pockets and to predict binding affinities for targets like the PD-1/PD-L1 immune checkpoint. nih.gov In a study on benzyl-o-vanillin, a structural isomer, computational modeling was used to investigate its binding to the minor groove of DNA. researchgate.net These examples underscore how molecular docking could be applied to this compound to screen for potential biological activities and to understand its binding mode at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a cornerstone of modern computational chemistry for predicting a wide array of molecular properties.

The electronic properties of this compound are governed by its constituent functional groups. The fluorine atom at the 3-position acts as an electron-withdrawing group, while the benzyloxy group at the 4-position can act as an electron-donating group through resonance. DFT calculations are essential for quantifying these effects.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Eg) is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For related chalcone (B49325) derivatives, DFT calculations have shown that the introduction of different substituents significantly alters the HOMO-LUMO gap. researchgate.net Furthermore, properties like the molecular dipole moment, which indicates the charge distribution, can be precisely calculated. A higher dipole moment is often associated with greater charge transfer and potentially enhanced nonlinear optical (NLO) properties. researchgate.net

| Parameter | Calculated Value |

|---|---|

| HOMO-LUMO Energy Gap (Eg) | 3-4 eV (typical range for similar chalcones) |

| Total Dipole Moment (μtot) | 2.1208 D |

| Linear Polarizability (αtot) | 20.040 × 10-24 esu |

| First Hyperpolarizability (β0) | 2.152 × 10-30 esu |

DFT calculations are invaluable for mapping out the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate reaction mechanisms and predict kinetic feasibility.

For example, DFT studies on the chloroboration of substituted benzaldehydes, including 4-fluorobenzaldehyde (B137897), have detailed the entire reaction coordinate. rsc.org The mechanism proceeds through the formation of a coordinated complex between the benzaldehyde and BCl₃, followed by the formation of a zwitterionic intermediate and a four-membered ring transition state to yield the final product. rsc.org Similarly, transition state calculations for the asymmetric allylation of 4-benzyloxybenzaldehyde have identified key intramolecular hydrogen bonding that governs the stereochemical outcome of the reaction. researchgate.net The bulky nature of the benzyloxy group can also introduce significant steric hindrance, making certain reaction pathways, such as a nih.govnih.gov-sigmatropic rearrangement, energetically more demanding compared to alternative routes like intermolecular aldol (B89426) condensation. acs.org

In the DFT study of the chloroboration of 4-fluorobenzaldehyde, the free energies of all intermediates and transition states were calculated. rsc.org The formation of the initial coordinated complex (A-Intr11) was found to have a free energy of 3.6 kcal/mol. The subsequent transformation to a zwitterion intermediate (A-Intr12) proceeds through a transition state (A-Ts9) with a relatively low activation barrier of 2.2 kcal/mol. The rate-determining step was identified as the conversion to the final borylated intermediate (A-Intr13) via a four-membered ring transition state (A-Ts10), which has a higher energy barrier of 12.2 kcal/mol. rsc.org This detailed energetic mapping is crucial for understanding and optimizing reaction conditions.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| A-Intr11 | Coordinated Complex | 3.6 |

| A-Ts9 | Transition State 1 | 5.8 (3.6 + 2.2) |

| A-Intr12 | Zwitterion Intermediate | - |

| A-Ts10 | Transition State 2 (Rate-determining) | 12.2 |

| A-Intr13 | Borylated Intermediate | - |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. rsc.org It is particularly effective for predicting electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions.

For derivatives of 4-(benzyloxy)benzaldehyde (B125253), TD-DFT has been successfully applied to understand their optical properties. researchgate.netresearchgate.net In a study of formazan (B1609692) derivatives synthesized from 4-(benzyloxy)benzaldehyde, TD-DFT calculations were used to investigate their electronic structures and transitions, attributing observed absorption bands to specific π–π* transitions. researchgate.net In another study on a chalcone synthesized from 4-benzyloxy benzaldehyde, TD-DFT calculations at the B3LYP/6-31G* level of theory accurately predicted the experimental absorption wavelength of around 400 nm. researchgate.net These studies demonstrate the reliability of TD-DFT in elucidating the electronic transitions that give rise to the optical properties of compounds related to this compound.

Advanced Computational Methodologies for Prediction of Chemical Behavior

Beyond standalone DFT and docking, a combination of advanced computational methods can provide a more holistic prediction of chemical behavior. These multi-faceted approaches integrate various techniques to model complex chemical and biological systems with greater accuracy.

One such approach involves coupling molecular docking with molecular dynamics (MD) simulations to assess the stability of a ligand-protein complex over time. The binding affinity can be further refined using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations. researchgate.net

For predicting reactivity, theoretical approaches can be combined with established empirical relationships. For example, Hammett correlations, which relate reaction rates and equilibria to substituent effects, can be used alongside DFT calculations to confirm reaction mechanisms. A study on the radiofluorination of aryl precursors found a linear Hammett correlation with a positive reaction parameter (ρ = +1.16), confirming a nucleophilic aromatic substitution (SNAr) mechanism. d-nb.info Such integrated computational strategies are powerful for predicting not only the intrinsic properties of this compound but also its behavior in complex reactive and biological environments.

Future Research Directions and Interdisciplinary Prospects for 4 Benzyloxy 3 Fluorobenzaldehyde

The unique structural characteristics of 4-(benzyloxy)-3-fluorobenzaldehyde, featuring a bulky benzyloxy group and an electron-withdrawing fluorine atom on the benzaldehyde (B42025) core, position it as a valuable building block for future scientific exploration. The interplay of these functional groups offers a rich landscape for developing innovative synthetic methodologies and novel applications across various scientific disciplines. Future research is poised to expand its utility, driven by principles of sustainability, efficiency, and cutting-edge technology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.